

mAChR-IN-1 hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: mAChR-IN-1 hydrochloride

Cat. No.: B10814800

[Get Quote](#)

Technical Guide: mAChR-IN-1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **mAChR-IN-1 hydrochloride**, a potent muscarinic cholinergic receptor antagonist. It includes key chemical and physical data, detailed information on its mechanism of action, experimental protocols for its characterization, and visual representations of relevant signaling pathways and workflows.

Core Compound Data

mAChR-IN-1 hydrochloride is a valuable tool for studying the pharmacology of muscarinic acetylcholine receptors (mAChRs). The following table summarizes its key quantitative data.

Parameter	Value	Reference
CAS Number	119391-73-0	[1]
Molecular Weight	524.82 g/mol	[1]
Molecular Formula	C ₂₃ H ₂₆ ClIN ₂ O ₂	[1]
Potency (IC ₅₀)	17 nM	[1]

Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors

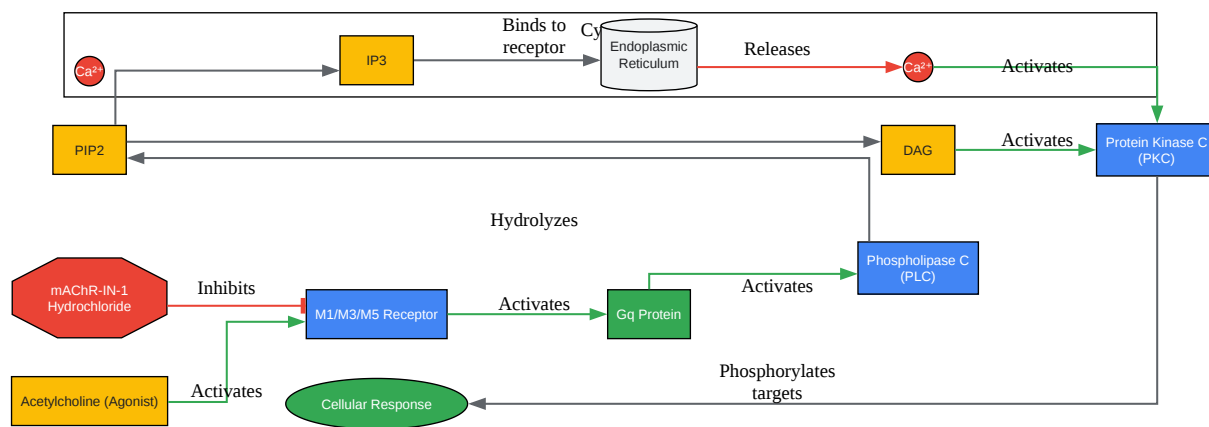
mAChR-IN-1 hydrochloride acts as a potent antagonist at muscarinic acetylcholine receptors. [1] These receptors are G protein-coupled receptors (GPCRs) that are crucial in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins and initiate distinct intracellular signaling cascades.[2][3]

- **M1, M3, and M5 Receptors:** These receptors primarily couple to Gq/11 proteins. Upon activation by an agonist, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). Increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), leading to various cellular responses.
- **M2 and M4 Receptors:** These receptors couple to Gi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

As an antagonist, **mAChR-IN-1 hydrochloride** binds to these receptors but does not elicit a response. Instead, it blocks the binding of acetylcholine and other muscarinic agonists, thereby inhibiting their downstream signaling effects.

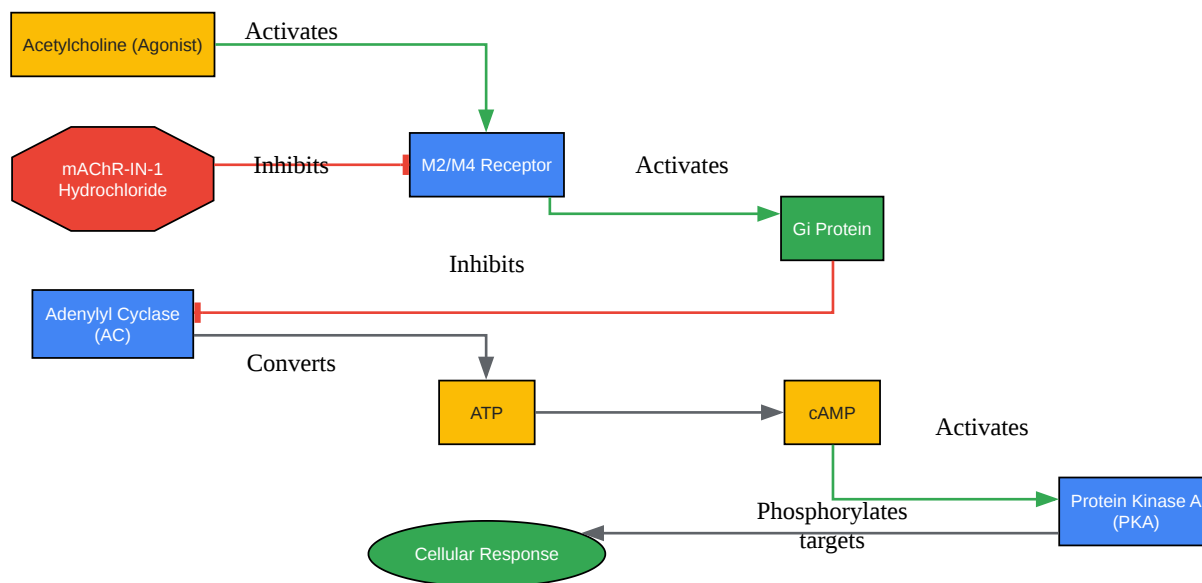
Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with muscarinic acetylcholine receptors that are antagonized by **mAChR-IN-1 hydrochloride**.



[Click to download full resolution via product page](#)

Caption: Gq-coupled mACHR signaling pathway.



[Click to download full resolution via product page](#)

Caption: Gi-coupled mAChR signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to characterize the antagonistic activity of **mAChR-IN-1 hydrochloride**. These protocols are based on standard practices for characterizing muscarinic receptor ligands.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (K_i) of **mAChR-IN-1 hydrochloride** for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand. The original characterization of a related compound was described by Wilson et al. (1989).[4]

Objective: To determine the inhibitory constant (K_i) of **mAChR-IN-1 hydrochloride** at muscarinic receptors.

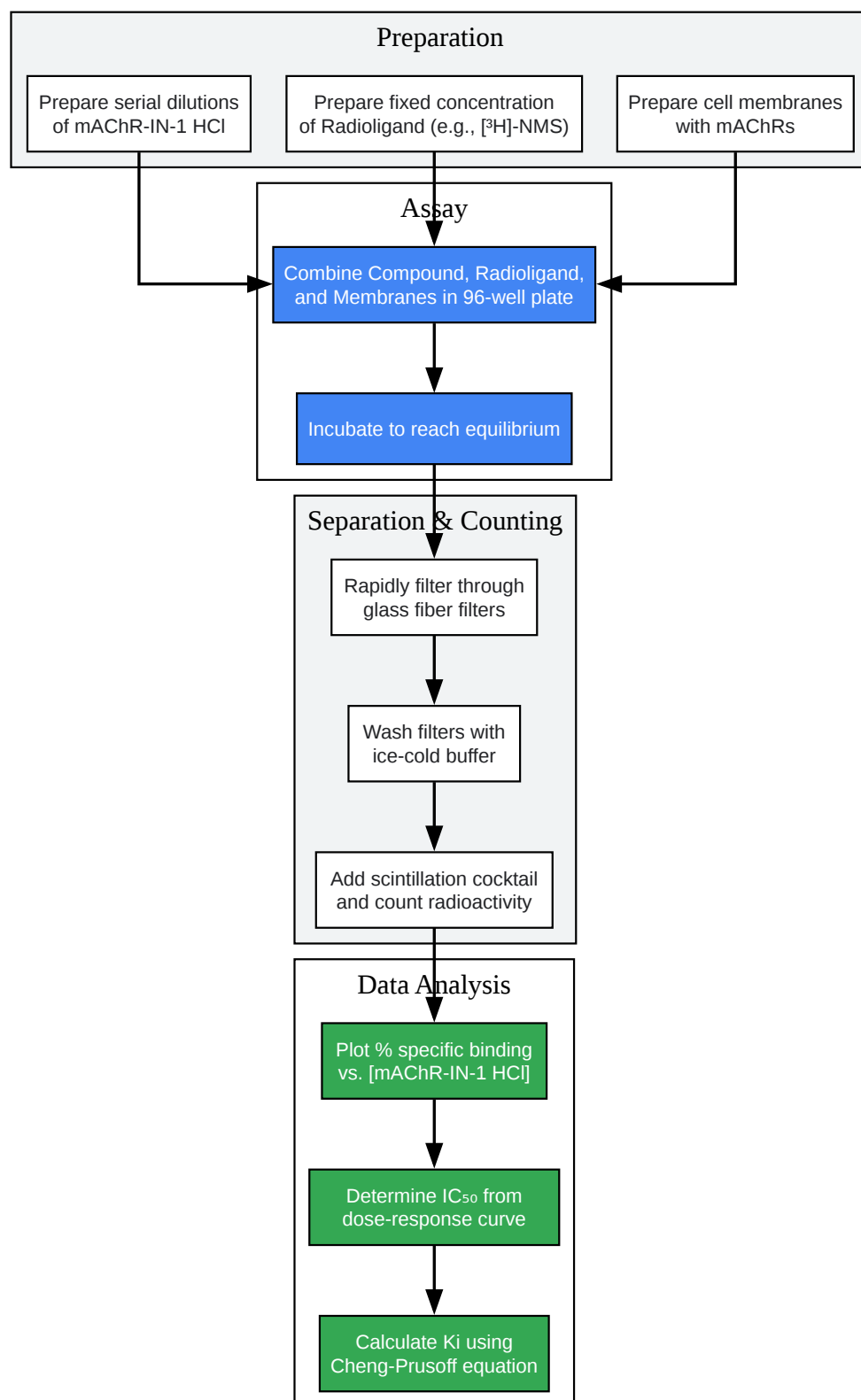
Materials:

- Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells stably expressing the receptor).
- Radioligand (e.g., [^3H]-N-methylscopolamine ([^3H]-NMS) or [^3H]-quinuclidinyl benzilate ([^3H]-QNB)).
- **mAChR-IN-1 hydrochloride**.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl_2 , pH 7.4).
- Wash buffer (ice-cold assay buffer).
- Scintillation cocktail.
- Glass fiber filters (e.g., Whatman GF/B).
- 96-well plates.
- Filtration apparatus.
- Scintillation counter.

Procedure:

- Compound Preparation: Prepare a stock solution of **mAChR-IN-1 hydrochloride** in a suitable solvent (e.g., DMSO) and then perform serial dilutions in assay buffer to obtain a range of concentrations.
- Assay Setup: In a 96-well plate, add in the following order:
 - Assay buffer.
 - **mAChR-IN-1 hydrochloride** at various concentrations (for competition curve) or buffer/unlabeled ligand for total and non-specific binding, respectively.
 - Radioligand at a fixed concentration (typically at or below its K_d).

- Cell membranes (protein concentration to be optimized).
- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of an unlabeled ligand like atropine) from the total binding.
 - Plot the percentage of specific binding against the logarithm of the concentration of **mAChR-IN-1 hydrochloride**.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
 - Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Acetylcholine receptors (muscarinic) | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Muscarinic acetylcholine receptors: novel opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of [125I]- and [123I]-4-iododexetimide, a potent muscarinic cholinergic receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [mAChR-IN-1 hydrochloride CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10814800#machr-in-1-hydrochloride-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com